
3,5-Dimethyl-2,4-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2,4-dinitrophenol: is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,5-dimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2,4-dinitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, particularly its role as an uncoupling agent in oxidative phosphorylation.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the manufacture of explosives and as a precursor for other chemical compounds
Mecanismo De Acción
The primary mechanism of action of 3,5-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Similar in structure but lacks the methyl groups. It is also an uncoupling agent but is more toxic.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with similar properties but different substitution patterns.
Dinoseb: A herbicide with similar nitro groups but different alkyl substituents
Uniqueness: 3,5-Dimethyl-2,4-dinitrophenol is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to other dinitrophenols .
Propiedades
Número CAS |
61019-01-0 |
|---|---|
Fórmula molecular |
C8H8N2O5 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-4-3-6(11)8(10(14)15)5(2)7(4)9(12)13/h3,11H,1-2H3 |
Clave InChI |
ROJUNUZENWQTJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


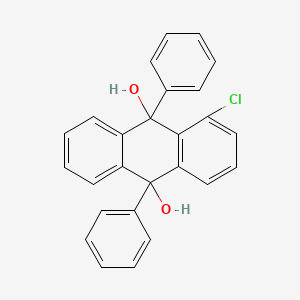
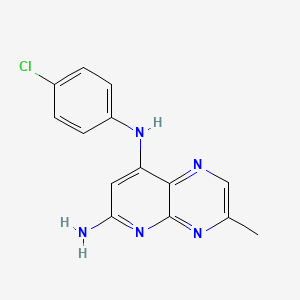
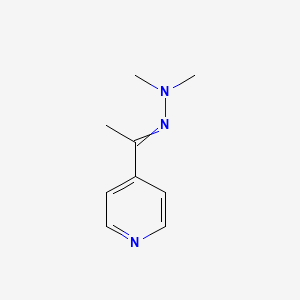
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
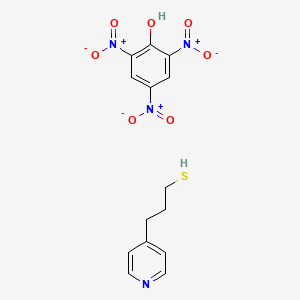
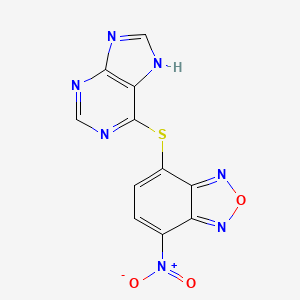
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
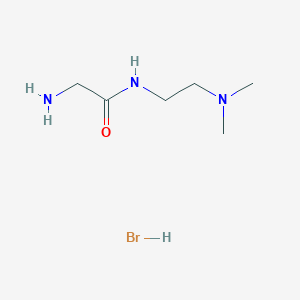
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
